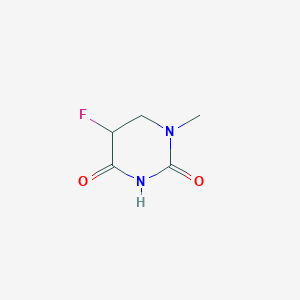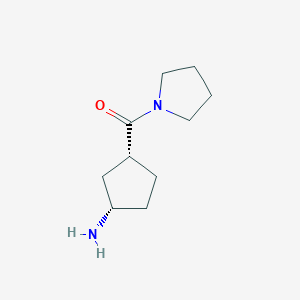![molecular formula C9H13N5O4 B12355757 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one](/img/structure/B12355757.png)
2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one involves multiple steps, starting from guanine. The key steps include:
Protection of the amino group: The amino group of guanine is protected to prevent unwanted reactions.
Glycosylation: The protected guanine is then glycosylated with a suitable sugar derivative.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of Ganciclovir typically involves large-scale synthesis using similar steps as described above, but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce new alkyl or acyl groups .
Wissenschaftliche Forschungsanwendungen
2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one has a wide range of scientific research applications:
Chemistry: Used as a synthetic substrate in various chemical reactions.
Biology: Employed in studies involving viral replication and inhibition.
Medicine: Extensively used in antiviral therapies, particularly for CMV infections.
Industry: Utilized in the production of antiviral medications
Wirkmechanismus
The mechanism of action of 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one involves its conversion to ganciclovir triphosphate, an active moiety that inhibits viral DNA synthesis. This inhibition occurs by incorporating into the viral DNA and causing chain termination. The compound targets viral DNA polymerase, thereby preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another nucleoside analog used to treat herpes simplex virus infections.
Valganciclovir: A prodrug of Ganciclovir with improved oral bioavailability.
Famciclovir: Used to treat herpes zoster and herpes simplex infections
Uniqueness
2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one is unique due to its specific activity against CMV and its ability to be phosphorylated by viral kinases, making it highly effective in targeting viral infections .
Eigenschaften
Molekularformel |
C9H13N5O4 |
|---|---|
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-5H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5-6,15-16H,1-2,4H2,(H2,10,13,17)/i1D2,2D2,5D |
InChI-Schlüssel |
FFKBGTIFSPKIIE-QJWYSIDNSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2C1=NC(=NC2=O)N)O |
Kanonische SMILES |
C1=NC2C(=NC(=NC2=O)N)N1COC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


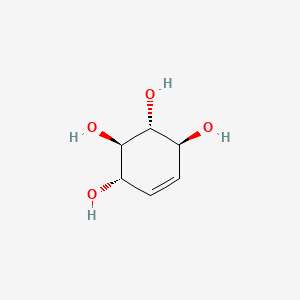
![5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B12355684.png)
![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide](/img/structure/B12355688.png)
![5-Chloro-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12355701.png)
![[6-Chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine](/img/structure/B12355707.png)
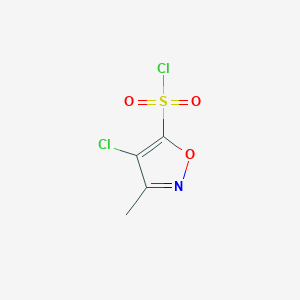
![1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one,monohydrochloride](/img/structure/B12355716.png)

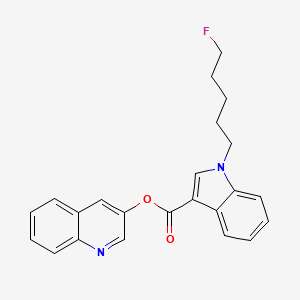
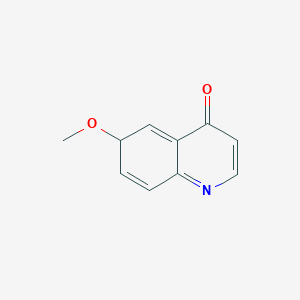
![5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one hydrochloride](/img/structure/B12355735.png)

